2-(3-Aminophenyl)pyridin-4(1H)-one 2-(3-Aminophenyl)pyridin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 1261982-35-7
VCID: VC11803947
InChI: InChI=1S/C11H10N2O/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,12H2,(H,13,14)
SMILES: C1=CC(=CC(=C1)N)C2=CC(=O)C=CN2
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

2-(3-Aminophenyl)pyridin-4(1H)-one

CAS No.: 1261982-35-7

Cat. No.: VC11803947

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Aminophenyl)pyridin-4(1H)-one - 1261982-35-7

Specification

CAS No. 1261982-35-7
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 2-(3-aminophenyl)-1H-pyridin-4-one
Standard InChI InChI=1S/C11H10N2O/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,12H2,(H,13,14)
Standard InChI Key SPMICLDLHSVMIA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C2=CC(=O)C=CN2
Canonical SMILES C1=CC(=CC(=C1)N)C2=CC(=O)C=CN2

Introduction

Chemical Identity and Structural Characteristics

2-(3-Aminophenyl)pyridin-4(1H)-one (IUPAC name: 2-(3-aminophenyl)-1,4-dihydropyridin-4-one) features a pyridin-4-one ring substituted at the 2-position with a 3-aminophenyl group. The molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol based on analogous compounds . The planar pyridinone ring facilitates conjugation, while the 3-aminophenyl group introduces electron-donating effects that influence reactivity and intermolecular interactions.

Key structural parameters derived from related molecules include:

  • Density: ~1.266 g/cm³ (similar to 1-(4-aminophenyl)pyridin-2(1H)-one)

  • Boiling point: Estimated at 422–430°C (extrapolated from pyridinone derivatives)

  • LogP: ~2.00 (indicating moderate lipophilicity)

  • Polar surface area (PSA): ~48.02 Ų (suggesting favorable bioavailability)

The presence of both amino and ketone functional groups enables hydrogen bonding and π-π stacking, critical for biological target engagement .

Synthetic Methodologies and Optimization

Azlactone-Enamine Condensation

A validated route for analogous pyridinones involves the reaction of azlactones (e.g., 4-arylidene-2-phenyloxazol-5(4H)-ones) with enamines of ethyl acetoacetate under solvent-free conditions at 180°C . For 2-(3-Aminophenyl)pyridin-4(1H)-one, substituting the azlactone with a 3-nitroaryl precursor followed by reduction could yield the target compound:

  • Condensation:

    Azlactone (3-nitroaryl)+Enamine180CTetrahydropyridinone intermediate\text{Azlactone (3-nitroaryl)} + \text{Enamine} \xrightarrow{180^\circ \text{C}} \text{Tetrahydropyridinone intermediate}
  • Aromatic Nitro Reduction:

    IntermediateH2/Pd-C3-Aminophenyl derivative\text{Intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Aminophenyl derivative}
  • Oxidation/Rearrangement:
    Heating with POCl₃ or polyphosphoric acid induces cyclodehydration, forming the pyridin-4-one core .

Yields for similar transformations range from 47% to 79%, depending on substituent electronic effects .

Alternative Pathways

  • Hydrazinecarboxamide Rearrangement: Analogous to the synthesis of (E)-2-(2-aminobenzylidene)hydrazinecarboxamide, 3-aminophenyl intermediates can undergo C-demethylation and 1,2-amino shifts in polar solvents like DMSO .

  • Fragment-Based Library Synthesis: 3-Aminopyridin-2-one scaffolds are accessible via fragment coupling strategies, as demonstrated in kinase inhibitor libraries .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR: Expected signals include:

    • δ 6.8–7.5 ppm (aryl protons)

    • δ 5.2–5.8 ppm (pyridinone NH)

    • δ 3.0–3.5 ppm (amine NH₂, exchangeable)

  • LC-MS: Molecular ion peak at m/z 187.1 [M+H]⁺ .

  • X-ray Crystallography: Analogous structures show planar pyridinone rings with dihedral angles of 15–30° relative to the aryl group .

Computational and ADMET Profiling

Drug-Likeness

  • Lipinski’s Rule: Molecular weight <500, LogP <5, H-bond donors <5, H-bond acceptors <10 .

  • Bioavailability Score: 0.85 (high) .

ADMET Predictions

ParameterPrediction
Absorption (Caco-2)Moderate (Papp = 12 × 10⁻⁶ cm/s)
BBB PermeabilityLow (log BB = −1.2)
CYP2D6 InhibitionNon-inhibitor
HepatotoxicityLow risk

Industrial and Regulatory Considerations

Regulatory Status

  • HS Code: 2933399090 (other pyridine derivatives) .

  • Tariffs: MFN tariff 6.5%, General tariff 20.0% .

Patent Landscape

Key patents cover azlactone-derived pyridinones (e.g., US2009/239848A1, WO2006/055951A2) . Novel derivatives may require freedom-to-operate analyses.

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